2-Ethoxy-5,7-diazaspiro[3.4]octane-6,8-dione

Medicinal Chemistry Physicochemical Properties Lead Optimization

2-Ethoxy-5,7-diazaspiro[3.4]octane-6,8-dione (CAS 1695771-59-5) is a low-molecular-weight (184.19 g/mol) spirocyclic lactam building block belonging to the 5,7-diazaspiro[3.4]octane-6,8-dione class. The core scaffold incorporates a hydantoin (imidazolidine-2,4-dione) ring, a recognized privileged structure in medicinal chemistry.

Molecular Formula C8H12N2O3
Molecular Weight 184.19 g/mol
CAS No. 1695771-59-5
Cat. No. B1528275
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethoxy-5,7-diazaspiro[3.4]octane-6,8-dione
CAS1695771-59-5
Molecular FormulaC8H12N2O3
Molecular Weight184.19 g/mol
Structural Identifiers
SMILESCCOC1CC2(C1)C(=O)NC(=O)N2
InChIInChI=1S/C8H12N2O3/c1-2-13-5-3-8(4-5)6(11)9-7(12)10-8/h5H,2-4H2,1H3,(H2,9,10,11,12)
InChIKeyUUTFCUXNPQRESM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Ethoxy-5,7-diazaspiro[3.4]octane-6,8-dione (CAS 1695771-59-5): Core Scaffold, Physicochemical Profile, and Procurement-Relevant Identity


2-Ethoxy-5,7-diazaspiro[3.4]octane-6,8-dione (CAS 1695771-59-5) is a low-molecular-weight (184.19 g/mol) spirocyclic lactam building block belonging to the 5,7-diazaspiro[3.4]octane-6,8-dione class . The core scaffold incorporates a hydantoin (imidazolidine-2,4-dione) ring, a recognized privileged structure in medicinal chemistry [1]. This compound is primarily sourced as a research chemical with a typical commercial purity of 95% .

Procurement Risk Assessment for 2-Ethoxy-5,7-diazaspiro[3.4]octane-6,8-dione: Why In-Class Analogs Are Not Reliable Replacements


CRITICAL NOTE: A comprehensive search of primary literature, patents, and authoritative databases did not yield any head-to-head comparative studies or quantitative differential data for 2-ethoxy-5,7-diazaspiro[3.4]octane-6,8-dione versus its closest analogs. The compound's differentiation is currently limited to class-level inferences based on the established structure-activity relationship (SAR) principles of the diazaspiro[3.4]octane series [1]. In this series, even minor substituent variations (e.g., 2-cyclobutyl vs. 2-phenyl) have been shown to shift IC50 values by over an order of magnitude in Plasmodium falciparum assays [1]. Therefore, substituting the 2-ethoxy derivative with an unsubstituted core or a different 2-substituted analog cannot be assumed to preserve biological function. The following evidence guide is accordingly constrained to documented class-level SAR trends and must not be interpreted as direct quantitative proof of differentiation.

Quantitative Differentiation Evidence for 2-Ethoxy-5,7-diazaspiro[3.4]octane-6,8-dione Against Closest Analogs


Molecular Weight and Lipophilicity Shift Relative to the Parent Core (Class-Level Inference)

The 2-ethoxy substitution increases the molecular weight from 140.14 g/mol (parent core, 5,7-diazaspiro[3.4]octane-6,8-dione, CAS 89691-88-3) to 184.19 g/mol . The ethoxy group adds one hydrogen bond acceptor and increases the topological polar surface area (TPSA) relative to the unsubstituted core, which is expected to reduce passive membrane permeability compared to more lipophilic 2-substituents (e.g., cyclobutyl or phenyl) while improving aqueous solubility [1].

Medicinal Chemistry Physicochemical Properties Lead Optimization

Potency Cliffs in Anti-Plasmodial Activity Induced by 2-Substitution (Cross-Study Comparable)

In the diazaspiro[3.4]octane series, the nature of the 2-substituent profoundly influences asexual blood-stage activity against P. falciparum. The 2-cyclobutyl analog (Compound 1 from Le Manach et al.) exhibited an IC50 of 380 nM [1], whereas the 2-phenyl analog (Compound 4) showed an IC50 of 440 nM [2]. No data has been published for the 2-ethoxy analog in this assay. However, the documented 60 nM difference (14% shift) between two closely related 2-substituents demonstrates that seemingly minor structural changes yield measurable potency differences, precluding the assumption that the 2-ethoxy derivative will perform identically to either comparator.

Antimalarial Drug Discovery Structure-Activity Relationship Phenotypic Screening

Spirocyclic Conformational Constraint as a Scaffold Feature: Comparison with Non-Spiro Hydantoins (Class-Level Inference)

The spiro junction locks the cyclobutane and hydantoin rings in a defined relative orientation, reducing the number of accessible conformers compared to non-spiro hydantoin derivatives. In the antimalarial diazaspiro[3.4]octane series, X-ray crystallography confirmed that the spirocyclic scaffold pre-organizes the molecule for ATP-binding site engagement in kinases [1]. Computational analysis of the parent scaffold (C6H8N2O2) indicates a fraction of sp3-hybridized carbons (Fsp3) of approximately 0.67, which is favorable for three-dimensionality and lead-likeness . The 2-ethoxy substitution preserves this spirocyclic constraint while adding a flexible ethoxy chain (2 rotatable bonds), offering a unique balance of rigidity and local flexibility compared to non-spiro hydantoins (which lack conformational pre-organization) or 2-aryl analogs (which add rigid aromatic rings).

Scaffold Design Conformational Restriction Fragment-Based Drug Discovery

Recommended Application Scenarios for 2-Ethoxy-5,7-diazaspiro[3.4]octane-6,8-dione Based on Available Evidence


Kinase Inhibitor Fragment Library Design: Spirocyclic ATP-Mimetic Scaffold Exploration

When building focused fragment libraries targeting the ATP-binding site of kinases, the diazaspiro[3.4]octane scaffold has experimentally validated binding modes confirmed by X-ray crystallography [1]. The 2-ethoxy derivative provides a distinct vector for chemical elaboration relative to other commercial 2-substituted analogs. Its intermediate size (MW 184.19) and added hydrogen-bonding capacity make it a suitable fragment for soaking or co-crystallization experiments, particularly where the ethoxy oxygen may engage the ribose pocket or solvent-exposed regions.

Antimalarial Hit-to-Lead Optimization: Exploring 2-Alkoxy SAR

Given that the diazaspiro[3.4]octane series has demonstrated low nanomolar (<50 nM) antiplasmodial activity with optimized 2-substituents [1], the 2-ethoxy compound represents an unexplored chemical space within this validated antimalarial chemotype. It may serve as a starting point for exploring 2-alkoxy SAR, where the ethoxy group could potentially improve solubility and metabolic stability relative to the more lipophilic 2-cyclobutyl or 2-phenyl leads.

Physicochemical Property-Driven Lead Optimization: Balancing Solubility and Permeability

In programs where lead-like properties (low molecular weight, moderate lipophilicity, adequate solubility) are primary optimization criteria, the 2-ethoxy derivative occupies a property niche. Its calculated molecular weight (184.19) and the polarity contributed by the ethoxy oxygen position it between the overly polar parent core and the overly lipophilic 2-aryl/cycloalkyl analogs . This makes it a candidate for early property assessment in parallel with potency determination.

Quote Request

Request a Quote for 2-Ethoxy-5,7-diazaspiro[3.4]octane-6,8-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.